

# SHMT-IN-3: A Technical Guide to its Effects on One-Carbon Metabolism

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## Compound of Interest

Compound Name: SHMT-IN-3

Cat. No.: B12946315

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## Introduction

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for methylation reactions critical to epigenetic regulation and cellular homeostasis. This pathway is frequently upregulated in cancer cells to meet the high demands of proliferation and growth, making its key enzymes attractive targets for therapeutic intervention. Serine Hydroxymethyltransferase (SHMT), a pyridoxal phosphate (PLP)-dependent enzyme, plays a pivotal role in 1C metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF). Mammals express two major isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.

This technical guide focuses on **SHMT-IN-3**, a small molecule inhibitor of both SHMT1 and SHMT2. Identified as "Hit 1" in a high-throughput screen, **SHMT-IN-3** serves as a valuable tool for probing the function of SHMT in one-carbon metabolism and as a lead compound for the development of novel anticancer therapeutics.<sup>[1][2][3]</sup> This document provides a comprehensive overview of the quantitative data available for **SHMT-IN-3**, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

## Quantitative Data for SHMT-IN-3

**SHMT-IN-3** has been characterized as a potent inhibitor of both human SHMT1 and SHMT2. The following tables summarize the key quantitative metrics reported for this compound.

Parameter	Human SHMT1	Human SHMT2	Reference
IC50	0.53 $\mu$ M	~10.6 $\mu$ M (estimated 20-fold selectivity for SHMT1)	[1][2]
Dissociation Constant (Kd)	2.0 $\mu$ M	Not Reported	[2]
Inhibition Mechanism	Noncompetitive with respect to Serine	Not explicitly reported, but likely similar to SHMT1	[4]

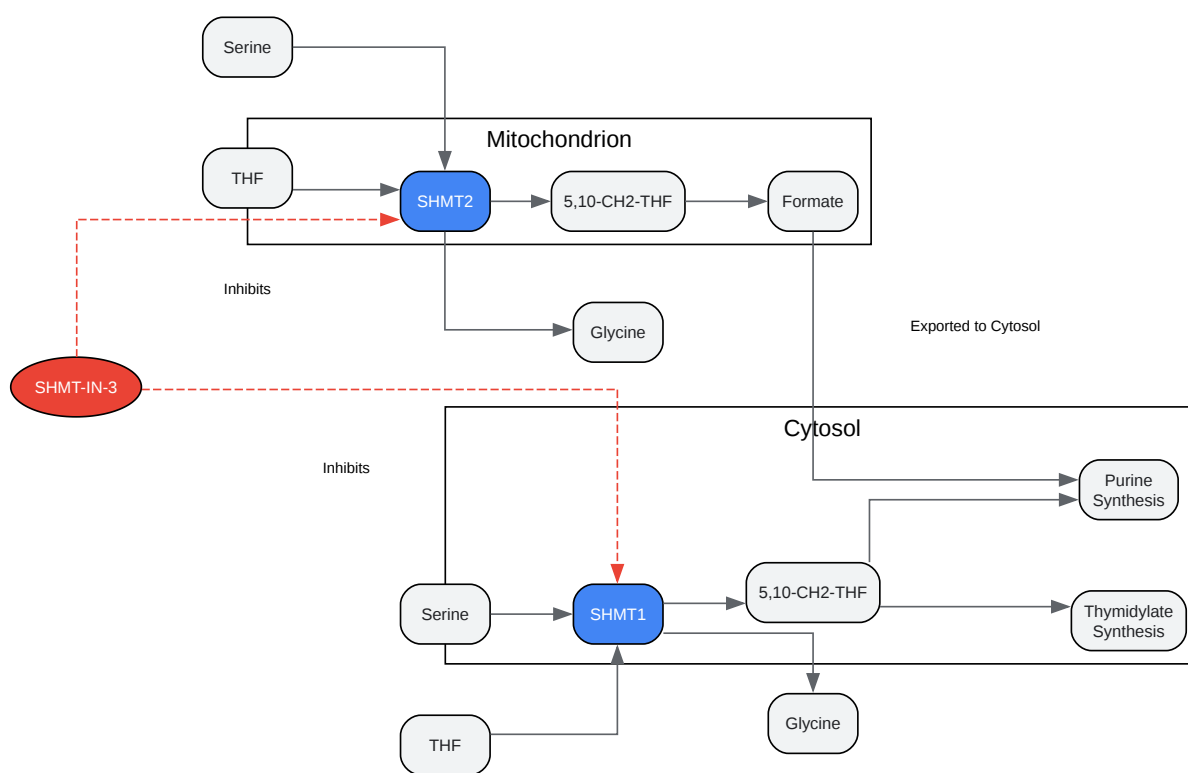
Table 1: In Vitro Inhibitory Activity of **SHMT-IN-3** against Human SHMT Isoforms.

Thermodynamic Parameter	Value (for hSHMT1)	Reference
Binding Enthalpy ( $\Delta H$ )	-11.7 kcal/mol	[2]
Entropy Term ( $-T\Delta S$ )	3.6 kcal/mol	[2]
Gibbs Free Energy of Binding ( $\Delta G$ )	-8.1 kcal/mol	[2]

Table 2: Thermodynamic Profile of **SHMT-IN-3** Binding to Human SHMT1.

## Signaling Pathways and Mechanism of Action

**SHMT-IN-3** disrupts one-carbon metabolism by directly inhibiting the enzymatic activity of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This inhibition blocks the conversion of serine to glycine and the simultaneous production of 5,10-methylenetetrahydrofolate, a key one-carbon donor.



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**Figure 1.** Mechanism of Action of **SHMT-IN-3** on One-Carbon Metabolism.

The consequences of SHMT inhibition include:

- **Depletion of Glycine:** Reduced intracellular glycine levels can impair protein synthesis and the synthesis of other essential metabolites like glutathione.
- **Reduced One-Carbon Units:** The decreased production of 5,10-CH<sub>2</sub>-THF limits the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair. This

is a primary mechanism by which SHMT inhibitors exert their anti-proliferative effects on cancer cells.[5]

- Disruption of Redox Homeostasis: Mitochondrial one-carbon metabolism is also linked to the production of NADPH, which is crucial for maintaining cellular redox balance. Inhibition of SHMT2 can therefore lead to increased oxidative stress.

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **SHMT-IN-3**'s effect on one-carbon metabolism.

### SHMT1 and SHMT2 Enzymatic Inhibition Assay

This protocol is adapted from the high-throughput screening method used for the discovery of **SHMT-IN-3** ("Hit 1").[2]

Objective: To determine the in vitro inhibitory activity (IC<sub>50</sub>) of **SHMT-IN-3** against purified human SHMT1 and SHMT2.

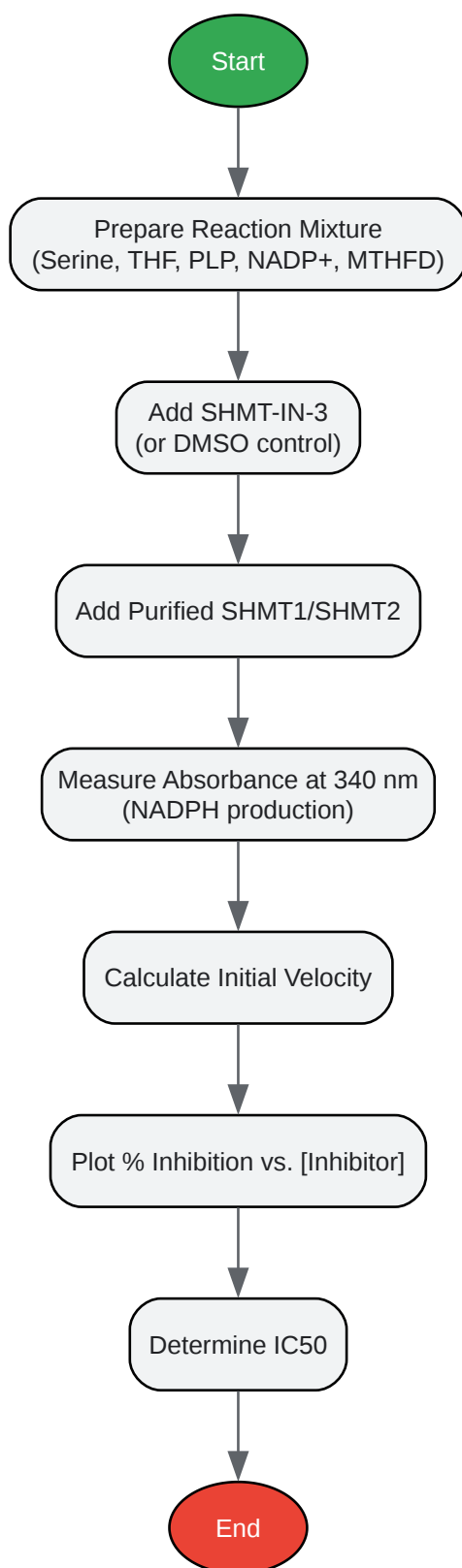
Materials:

- Purified recombinant human SHMT1 and SHMT2
- L-serine
- Tetrahydrofolate (THF)
- Pyridoxal-5'-phosphate (PLP)
- NADP<sup>+</sup>
- 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
- Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT)
- **SHMT-IN-3** (dissolved in DMSO)
- 96-well microplates

- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing reaction buffer, L-serine, THF, PLP, NADP<sup>+</sup>, and MTHFD.
- Add varying concentrations of **SHMT-IN-3** (or DMSO as a vehicle control) to the wells of a 96-well plate.
- Initiate the reaction by adding purified SHMT1 or SHMT2 to each well.
- The reaction is a coupled enzyme assay. SHMT produces 5,10-CH<sub>2</sub>-THF, which is then converted by MTHFD to 5,10-methenyl-THF, with the concomitant reduction of NADP<sup>+</sup> to NADPH.
- Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH, over time.
- Calculate the initial reaction velocity for each concentration of **SHMT-IN-3**.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.



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**Figure 2.** Experimental Workflow for SHMT Enzymatic Inhibition Assay.

## Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of **SHMT-IN-3** to SHMT1 and SHMT2 in a cellular context.

Materials:

- Cancer cell line of interest (e.g., HCT116)
- **SHMT-IN-3**
- Cell lysis buffer
- Antibodies against SHMT1 and SHMT2
- Western blotting reagents and equipment

Procedure:

- Treat cultured cells with **SHMT-IN-3** or a vehicle control.
- Harvest and lyse the cells.
- Divide the cell lysates into aliquots and heat them to a range of temperatures.
- Centrifuge the heated lysates to pellet aggregated proteins.
- Collect the supernatants containing the soluble proteins.
- Analyze the amount of soluble SHMT1 and SHMT2 in each supernatant by Western blotting.
- The binding of **SHMT-IN-3** is expected to stabilize the SHMT proteins, resulting in a higher melting temperature compared to the control.

## Stable Isotope Tracing of One-Carbon Metabolism

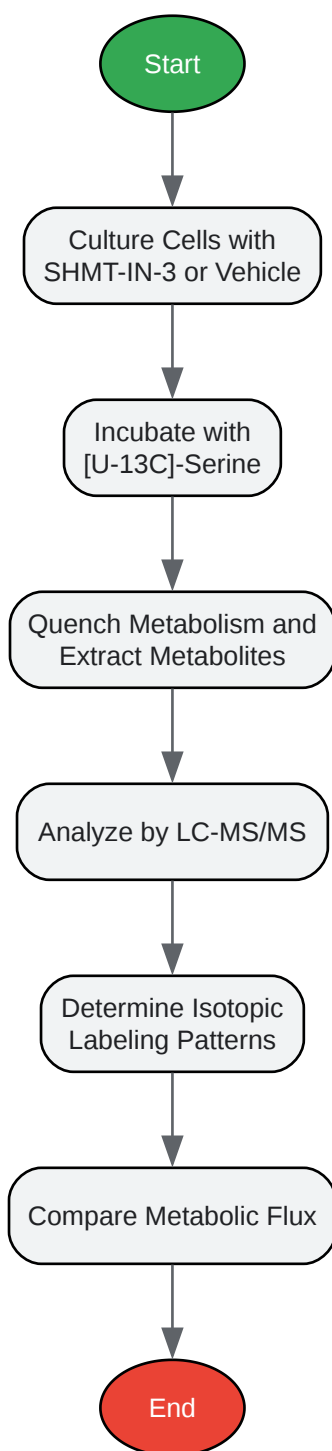
Objective: To quantify the effect of **SHMT-IN-3** on the flux of one-carbon units from serine into downstream metabolites.

#### Materials:

- Cancer cell line of interest
- Culture medium with and without **SHMT-IN-3**
- [U-<sup>13</sup>C]-serine (or other appropriate stable isotope-labeled tracer)
- Metabolite extraction solution (e.g., 80% methanol)
- Liquid chromatography-mass spectrometry (LC-MS/MS) system

#### Procedure:

- Culture cells in the presence of **SHMT-IN-3** or a vehicle control.
- Replace the culture medium with medium containing the stable isotope-labeled serine for a defined period.
- Quench metabolism and extract intracellular metabolites.
- Analyze the metabolite extracts by LC-MS/MS to determine the isotopic labeling patterns of key metabolites in the one-carbon pathway (e.g., glycine, purines, thymidylate).
- A decrease in the incorporation of the <sup>13</sup>C label from serine into these downstream metabolites in the **SHMT-IN-3**-treated cells would indicate inhibition of SHMT activity.



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**Figure 3.** Experimental Workflow for Stable Isotope Tracing.

## Conclusion

**SHMT-IN-3** is a valuable chemical probe for the study of one-carbon metabolism. Its ability to inhibit both SHMT1 and SHMT2 allows for the investigation of the distinct and overlapping roles of cytosolic and mitochondrial one-carbon metabolism in cellular physiology and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting SHMT in cancer and other diseases characterized by metabolic dysregulation. Future studies should aim to further characterize the *in vivo* efficacy and pharmacokinetic properties of **SHMT-IN-3** and its analogs to advance their development as clinical candidates.

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